molecular formula C27H31N3O3S B304258 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No. B304258
M. Wt: 477.6 g/mol
InChI Key: UQZCUCZNTJCTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is complex and involves the interaction of the 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile with various cellular targets. Compound X has been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular signaling pathways. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
Compound X has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-bacterial activity. In cancer cells, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X induces cell death by inhibiting the activity of certain enzymes and proteins that are involved in cell survival pathways. In inflammatory cells, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X reduces the production of inflammatory cytokines, leading to a decrease in inflammation. In bacterial cells, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X disrupts the bacterial cell wall, leading to bacterial death.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments, including its high purity and potency. The 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is also stable and can be stored for extended periods without degradation. However, the limitations of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X include its high cost and limited availability. The synthesis method of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is complex and requires specialized equipment and expertise, making it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. One potential direction is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the development of new derivatives of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X that exhibit improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X and its potential applications in various fields, including drug discovery and biological research.
Conclusion
In conclusion, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is a novel chemical 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile that has potential applications in various fields, including drug discovery, medicinal chemistry, and biological research. The synthesis method of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been optimized for high yield and purity, making it suitable for various scientific applications. The mechanism of action of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X is complex and involves the interaction of the 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile with various cellular targets. Compound X has several advantages for use in lab experiments, but its high cost and limited availability are limitations. There are several future directions for the research and development of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X, including the optimization of the synthesis method and the development of new derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X involves a multi-step process that includes the reaction of various reagents and solvents. The first step involves the reaction of 4-(pentyloxy)benzaldehyde with 2,5-dioxopyrrolidine in the presence of a catalyst to form an intermediate product. The intermediate product is then reacted with thiol and further cyclized to form 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X. The synthesis method of 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been optimized for high yield and purity, making it suitable for various scientific applications.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including drug discovery, medicinal chemistry, and biological research. In drug discovery, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been shown to exhibit potent activity against various cancer cell lines, making it a potential candidate for cancer treatment. In medicinal chemistry, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been used as a lead 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile for the development of new drugs that target specific biological pathways. In biological research, 2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile X has been used as a tool to study the mechanism of action of various cellular processes.

properties

Product Name

2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

2-[2,5-dioxo-1-(4-pentoxyphenyl)pyrrolidin-3-yl]sulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C27H31N3O3S/c1-2-3-8-15-33-22-13-11-21(12-14-22)30-25(31)17-24(27(30)32)34-26-20(18-28)16-19-9-6-4-5-7-10-23(19)29-26/h11-14,16,24H,2-10,15,17H2,1H3

InChI Key

UQZCUCZNTJCTPY-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(CCCCCC4)C=C3C#N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=C4CCCCCCC4=N3)C#N

Origin of Product

United States

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